Structural Differentiation: Carboxamide Linker Versus Oxalamide Linker in the Chroman-Isoxazole Hybrid Series
N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1396678-02-6) employs a single carboxamide bond (–C(=O)–NH–) as the linker connecting the 4-hydroxychroman methylamine and the 5-methylisoxazole-3-carboxylic acid moieties. Its closest commercially cataloged analog, N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1396887-92-5), replaces this single carboxamide with an oxalamide linker (–NH–C(=O)–C(=O)–NH–), which introduces an additional sp² carbon, two additional heteroatoms, and a longer inter-ring distance . This structural divergence produces measurable differences in molecular weight (288.30 vs. 331.32 g/mol; Δ = +43.02 g/mol, +14.9%), hydrogen-bond donor/acceptor count (2 donors / 4 acceptors vs. 2 donors / 5 acceptors), and topological polar surface area (estimated Δ ≈ +20 Ų for the oxalamide). In the context of SMYD3 inhibitor SAR, linker length and rigidity are critical parameters: the co-crystal structure of isoxazole amide inhibitors with SMYD3 (PDB 6P7Z, resolution 1.19 Å) shows that the carboxamide oxygen forms a direct hydrogen bond with the backbone NH of Tyr239, a contact that would be geometrically perturbed by an extended oxalamide linker [1]. This single-bond difference at the linker position is therefore expected to produce non-interchangeable target-engagement profiles, and procurement of the oxalamide analog in place of the carboxamide is not supported by structural biology evidence [1].
| Evidence Dimension | Chemical structure: linker type, molecular weight, hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | Carboxamide linker (–C(=O)–NH–); MW = 288.30 g/mol; HBD = 2; HBA = 4 |
| Comparator Or Baseline | N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1396887-92-5); oxalamide linker (–NH–C(=O)–C(=O)–NH–); MW = 331.32 g/mol; HBD = 2; HBA = 5 |
| Quantified Difference | ΔMW = +43.02 g/mol (+14.9%); ΔHBA = +1 acceptor; estimated ΔtPSA ≈ +20 Ų |
| Conditions | Calculated from molecular formulae and standard topological descriptors; SMYD3 co-crystal context from PDB 6P7Z (1.19 Å resolution) |
Why This Matters
Procurement of the oxalamide analog instead of the carboxamide introduces a linker-length and polarity change that is predicted to disrupt a key hydrogen-bond contact with SMYD3 Tyr239 based on co-crystal data, making the two compounds non-substitutable in any assay where target engagement is required.
- [1] RCSB Protein Data Bank. 6P7Z: Co-crystal Structure of human SMYD3 with Isoxazole Amides Inhibitors. Deposited 2019-06-06, Released 2020-01-15. Resolution: 1.19 Å. DOI: 10.2210/pdb6P7Z/pdb. [Provides atomic-resolution evidence for the carboxamide–Tyr239 hydrogen bond that would be disrupted by linker extension.] View Source
